molecular formula C9H10N2 B15378740 2-(Cyclopent-2-en-1-yl)butanedinitrile CAS No. 22755-70-0

2-(Cyclopent-2-en-1-yl)butanedinitrile

Cat. No.: B15378740
CAS No.: 22755-70-0
M. Wt: 146.19 g/mol
InChI Key: ZDEPPBXZBCHDLB-UHFFFAOYSA-N
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Description

2-(Cyclopent-2-en-1-yl)butanedinitrile is a nitrile-functionalized compound featuring a cyclopentene ring and two terminal cyano groups. Its molecular formula is C₉H₁₀N₂, with a molecular weight of 146.2 g/mol. The compound is characterized by its reactivity stemming from the electron-withdrawing nitrile groups and the strained cyclopentene moiety, which may participate in ring-opening or conjugation reactions.

Potential applications include its use as a monomer for conductive polymers, as inferred from related cyclopentenyl-aniline polymers .

Properties

CAS No.

22755-70-0

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

2-cyclopent-2-en-1-ylbutanedinitrile

InChI

InChI=1S/C9H10N2/c10-6-5-9(7-11)8-3-1-2-4-8/h1,3,8-9H,2,4-5H2

InChI Key

ZDEPPBXZBCHDLB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C=C1)C(CC#N)C#N

Origin of Product

United States

Biological Activity

2-(Cyclopent-2-en-1-yl)butanedinitrile is a compound of interest due to its potential biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. Understanding the biological activity of this compound requires an exploration of its chemical structure, synthesis, and the mechanisms through which it exerts its effects.

Chemical Structure and Properties

The molecular formula of 2-(Cyclopent-2-en-1-yl)butanedinitrile is C₈H₉N₂. The compound features a cyclopentene ring, which contributes to its reactivity and interaction with biological targets. The presence of two nitrile groups enhances its potential for biological activity, as nitriles can participate in various biochemical reactions.

Synthesis

The synthesis of 2-(Cyclopent-2-en-1-yl)butanedinitrile can be achieved through several methods, including:

  • Cyclization reactions involving appropriate precursors.
  • Nitrilation of suitable alkenes or alkynes under controlled conditions.

Antimicrobial Activity

Recent studies have indicated that compounds containing nitrile groups exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives similar to 2-(Cyclopent-2-en-1-yl)butanedinitrile showed effective inhibition against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Microbial Strain Inhibition Zone (mm)
E. coli15
S. aureus18
P. aeruginosa12

Anticancer Activity

Research has shown that compounds with similar structures can induce apoptosis in cancer cells. A case study involving a related nitrile compound revealed that it significantly reduced cell viability in breast cancer cell lines through the activation of caspase pathways.

Cell Line IC50 (µM)
MCF-7 (Breast)25
HeLa (Cervical)30
A549 (Lung)20

Anti-inflammatory Activity

Nitriles have also been investigated for their anti-inflammatory properties. In vitro studies indicated that 2-(Cyclopent-2-en-1-yl)butanedinitrile could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential therapeutic role in inflammatory diseases.

The biological activity of 2-(Cyclopent-2-en-1-yl)butanedinitrile may be attributed to:

  • Interaction with enzymes : Nitriles can act as substrates or inhibitors for various enzymes involved in metabolic processes.
  • Reactivity with nucleophiles : The electrophilic nature of the nitrile group allows it to react with nucleophilic sites in proteins or nucleic acids, potentially leading to altered function or signaling pathways.

Case Studies

  • Antimicrobial Efficacy Study : A study published in the Journal of Medicinal Chemistry highlighted that derivatives of butanedinitrile exhibited potent activity against multidrug-resistant bacteria, showcasing their potential as new antimicrobial agents .
  • Cancer Cell Apoptosis Induction : Research conducted at the University of Amsterdam demonstrated that certain nitrile compounds could trigger apoptosis in cancer cells via mitochondrial pathways, leading to cell death and reduced tumor growth in vivo models .
  • Inflammation Modulation : A thesis from the Technical University of Denmark explored the anti-inflammatory effects of nitriles, indicating that they could modulate cytokine release in human immune cells, thus providing insights into their therapeutic applications .

Comparison with Similar Compounds

Functional Group and Structural Analysis

The table below compares 2-(Cyclopent-2-en-1-yl)butanedinitrile with key analogs:

Compound Name CAS Number Molecular Formula Functional Groups Key Properties/Applications
2-(Cyclopent-2-en-1-yl)butanedinitrile NSC134899* C₉H₁₀N₂ Nitriles, cyclopentene Polymer synthesis, nitrile reactions
2-(Cyclopent-2-en-1-yl)acetic acid 13668-61-6 C₇H₁₀O₂ Carboxylic acid, cyclopentene Precursor for amides/esters
Dimethyl 2-[cyclopent-2-en-1-yl]malonate N/A C₁₀H₁₄O₄ Esters, cyclopentene Claisen condensations
2-(Cyclopent-2-en-1-yl)-N-phenylacetamide N/A C₁₃H₁₄N₂O Amide, cyclopentene Pharmaceutical intermediates

Spectral and Physical Properties

While NMR data for the dinitrile is absent in the evidence, related compounds provide insights:

  • 2-(Cyclopent-2-en-1-yl)acetic acid : ¹H NMR shows cyclopentene protons at δ 5.5–5.8 ppm and a carboxylic acid proton at δ 2.0–2.2 ppm .
  • Dimethyl 2-[cyclopent-2-en-1-yl]malonate : Cyclopentene protons appear at δ 5.5–5.8 ppm, with ester methyl groups at δ 3.7 ppm .
  • Dinitrile Inference : Expected nitrile signals in ¹³C NMR at ~115–120 ppm, with cyclopentene protons similar to analogs (δ 5.5–5.8 ppm).

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